molecular formula C17H30O2 B4080558 Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- CAS No. 141797-43-5

Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)-

Cat. No.: B4080558
CAS No.: 141797-43-5
M. Wt: 266.4 g/mol
InChI Key: NYBRBVNFZJFIDN-UHFFFAOYSA-N
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Description

Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- is an organic compound with the molecular formula C17H30O2 It features a twelve-membered ring structure with a hydroxyl group and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- typically involves the reaction of cyclododecanone with 3-hydroxy-3-methyl-1-butyne under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecanone or cyclododecanoic acid.

    Reduction: Formation of cyclododecane or cyclododecanol derivatives.

    Substitution: Formation of halogenated or aminated cyclododecanol derivatives.

Scientific Research Applications

Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the twelve-membered ring structure allow it to interact with enzymes and receptors, potentially modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclododecanone
  • Cyclododecanol
  • 3-Hydroxy-3-methyl-1-butyne

Uniqueness

Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)- is unique due to its combination of a twelve-membered ring structure and the presence of both hydroxyl and tertiary alcohol groups

Properties

IUPAC Name

1-(3-hydroxy-3-methylbut-1-ynyl)cyclododecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-16(2,18)14-15-17(19)12-10-8-6-4-3-5-7-9-11-13-17/h18-19H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBRBVNFZJFIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1(CCCCCCCCCCC1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387935
Record name Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141797-43-5
Record name Cyclododecanol, 1-(3-hydroxy-3-methyl-1-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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